4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole
Description
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared (FT-IR)
Mass Spectrometry (MS)
- ESI-TOF : m/z 446.95509 [M+H]⁺ (calculated for C₁₄H₁₇Br₂N₅S) .
- Fragmentation patterns include losses of Br (79.9 Da) and the ethylhexyl side chain (113.2 Da) .
Comparative Analysis with Related Benzotriazole-Thiadiazolo Heterocycles
Table 2 : Comparison of Key Properties
- Electronic Structure : The bromine substituents lower the LUMO energy (-3.77 eV) compared to non-brominated TBZ (-3.51 eV), enhancing electron-accepting capacity .
- Synthetic Versatility : Unlike mono-brominated analogs, the 4,8-dibromo configuration enables selective cross-coupling reactions, as demonstrated in Stille polycondensations .
- Thermal Stability : Decomposition temperatures exceed 300°C, outperforming non-alkylated derivatives like 4,7-dibromothiadiazolo[3,4-d]pyridazine .
Properties
IUPAC Name |
2,8-dibromo-11-(2-ethylhexyl)-5λ4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2N5S/c1-3-5-6-8(4-2)7-21-17-11-9(15)13-14(20-22-19-13)10(16)12(11)18-21/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGTXAEOYGVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1N=C2C(=C3C(=C(C2=N1)Br)N=S=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiadiazolo[3,4-f]benzotriazole Core
The synthesis begins with constructing the fused heterocyclic core,thiadiazolo[3,4-f]benzotriazole. This typically involves cyclization reactions from appropriate precursors containing nitrogen and sulfur atoms. The key step is the formation of the thiadiazole ring, which is achieved by reacting hydrazine derivatives or related nitrogen-containing intermediates with sulfur sources under controlled conditions.
- Cyclization Reaction: Precursors such as ortho-diaminobenzene derivatives undergo cyclization with sulfurizing agents (e.g., thionyl chloride or Lawesson’s reagent) to form the thiadiazole ring fused to the benzotriazole scaffold.
- Control of Reaction Conditions: Temperature, solvent choice (often polar aprotic solvents), and stoichiometry are critical for achieving high yield and purity of the fused heterocycle.
This step establishes the core heterocyclic framework essential for the compound’s electronic properties.
Introduction of the 2-Ethylhexyl Side Chain
The 2-ethylhexyl group is introduced to enhance solubility and processability of the compound, which is crucial for its application in organic electronics.
- Alkylation Process: The alkyl side chain is typically attached via nucleophilic substitution or alkylation reactions on a reactive site of the benzotriazole or thiadiazole ring system.
- Common Reagents: Alkyl halides such as 2-ethylhexyl bromide or tosylates are used in the presence of bases (e.g., sodium hydride or potassium tert-butoxide) to facilitate the substitution.
- Reaction Conditions: Mild heating and inert atmosphere conditions are often employed to avoid side reactions and decomposition.
This step ensures the compound has the desired solubility and steric properties for further functionalization.
Selective Bromination at the 4 and 8 Positions
Selective bromination is a critical step to introduce bromine atoms at the 4 and 8 positions of the fused heterocyclic system, enabling further functionalization through cross-coupling reactions.
- Bromination Reagents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are commonly used for electrophilic aromatic substitution.
- Selectivity Control: The reaction conditions are carefully controlled—temperature, solvent (often dichloromethane or chloroform), and reaction time—to achieve dibromination at the specific positions without over-bromination or unwanted substitution.
- Outcome: The dibrominated product serves as a versatile intermediate for Suzuki–Miyaura or Stille cross-coupling reactions to introduce various aryl or heteroaryl groups.
Purification and Characterization
- Purification: The crude product is purified by column chromatography or recrystallization to remove unreacted starting materials and side products.
- Characterization: Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the structure and purity of the compound.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Major Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine derivatives, sulfurizing agents | Formation of thiadiazole fused benzotriazole core |
| 2 | Alkylation | 2-Ethylhexyl bromide, base (NaH, KOtBu) | Introduction of 2-ethylhexyl side chain |
| 3 | Electrophilic Bromination | Br2 or NBS, controlled temperature, solvent | Selective dibromination at 4,8 positions |
| 4 | Cross-coupling (optional) | Pd catalyst, boronic acids or stannanes | Derivatization for enhanced properties |
| 5 | Purification & Characterization | Chromatography, NMR, MS, X-ray | High purity compound confirmation |
Research Findings and Notes on Preparation
- The thiadiazole ring formation is a well-established synthetic route in organic heterocyclic chemistry, requiring careful control to avoid side reactions.
- The alkylation with 2-ethylhexyl groups significantly improves solubility and processability, which is essential for applications in organic electronics.
- Bromination selectivity is crucial; over-bromination can lead to impurities and reduced yields. Optimized conditions have been reported to achieve high selectivity for the 4,8-dibromo substitution pattern.
- The dibromo compound is a versatile intermediate, enabling further functionalization through palladium-catalyzed cross-coupling reactions, expanding its utility in device fabrication.
- Thermal and hydrolytic stability of the compound has been demonstrated, making it suitable for practical applications in organic semiconductors and optoelectronic devices.
- X-ray crystallographic analysis confirms the molecular structure and substitution pattern, validating the synthetic approach.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives of the parent compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Medicine: The compound's unique properties make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the 2-ethylhexyl group play crucial roles in its binding affinity and specificity, making it effective in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related heterocyclic systems:
Key Comparisons
Electronic and Optical Properties
- The target compound’s benzotriazole-thiadiazole core provides moderate electron deficiency, suitable for balancing charge transport in OPVs. In contrast, the isoindole-dione derivative () exhibits deeper HOMO levels (-5.4 eV), improving open-circuit voltage in solar cells .
- Replacing sulfur with selenium in the thiadiazole ring () significantly red-shifts absorption into the NIR-II region (λmax >1000 nm), enabling advanced biomedical imaging .
Reactivity and Functionalization
- The bromine atoms in the target compound allow efficient cross-coupling reactions (e.g., with thiophene derivatives) to construct conjugated polymers . In contrast, 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine () undergoes nucleophilic aromatic substitution (SNAr) with alcohols/amines to yield alkoxy or hydroxy derivatives, expanding its utility in liquid crystals .
Solubility and Processability The 2-ethylhexyl chain in the target compound enhances solubility in common organic solvents (e.g., toluene, chloroform), critical for solution-processed devices. Quinoxaline-based analogs () lack alkyl chains, limiting their processability .
Thermal and Photothermal Performance
- The selenium analog () exhibits superior photothermal conversion efficiency (η = 63%) compared to sulfur-containing analogs due to selenium’s heavy-atom effect, making it ideal for cancer therapy .
Biological Activity
4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole (CAS No. 1307899-44-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.
- Molecular Formula : C14H17Br2N5S
- Molecular Weight : 447.19 g/mol
- Structure : The compound features a complex structure with bromine and thiadiazole moieties that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 4,8-dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential applications in fluorescence imaging.
Antimicrobial Activity
Studies have demonstrated that benzotriazole derivatives possess significant antibacterial and antifungal properties. For instance:
- Compounds tested against Bacillus subtilis, Escherichia coli, and Candida albicans showed varying degrees of activity, suggesting that structural modifications can enhance efficacy .
- The introduction of bulky hydrophobic groups has been linked to improved antimicrobial effects .
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Research on related benzotriazole compounds indicates that they can modulate inflammatory pathways, potentially making them useful in therapeutic applications .
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various benzotriazole derivatives including 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole. The results indicated:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TBZ12 | E. coli | 32 μg/mL |
| TBZ12 | Candida albicans | 25 μg/mL |
This study highlighted the compound's potential as an antimicrobial agent .
Study 2: Fluorescence Imaging Applications
Another significant application of this compound is in near-infrared (NIR) fluorescence imaging. It has been utilized for precise brain diagnosis in clinical settings:
- The compound's fluorescence properties allow for enhanced imaging contrast in biological tissues, aiding in the detection of abnormalities .
Comparative Analysis with Related Compounds
To further understand the biological activity of 4,8-dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4-f]benzotriazole, a comparison with other related compounds is essential:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | NIR Imaging Capability |
|---|---|---|---|
| 4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo | Moderate | Potential | Yes |
| Benzotriazole (Base Compound) | Mild | Yes | No |
| Other Thiadiazole Derivatives | Varies | Yes | Limited |
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms substitution patterns and alkyl chain integration.
- UV-Vis Spectroscopy : Identifies λₘₐₓ and optical bandgap (e.g., λₘₐₓ ≈ 650–750 nm for thiadiazolo-benzotriazole systems) .
- Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels. For example, HOMO ≈ −5.4 eV and LUMO ≈ −3.9 eV, critical for photovoltaic applications .
- MALDI-TOF MS : Validates molecular weight and purity, especially for copolymer systems .
How does the incorporation of this compound into donor-acceptor copolymers influence intramolecular coupling and photovoltaic performance?
Advanced
The compound’s thiadiazolo-benzotriazole (TBZ) core acts as a strong electron acceptor, reducing steric strain in copolymers. For example, replacing BTD (benzothiadiazole) with TBZ in BDTT-TBZ copolymers lowers distortion energy by 2.1 kcal/mol, enhancing planarity and charge transport . Electrostatic potential (ESP) analysis reveals TBZ’s LUMO is 0.5 eV lower than triazolo analogues, improving electron affinity. In solar cells, TBZ-based copolymers achieve PCEs up to 8.87% with ITIC acceptors due to complementary absorption (300–800 nm) .
What computational approaches are recommended for predicting the HOMO/LUMO alignment and band gap of this compound in novel polymeric systems?
Q. Advanced
- Density Functional Theory (DFT) : B3LYP/6-31G* calculates frontier orbitals. For TBZ copolymers, DFT predicts a bandgap narrowing of 0.4 eV upon Lewis acid coordination (e.g., B(C₆F₅)₃), validated via UPS .
- Time-Dependent DFT (TD-DFT) : Models excited-state transitions, critical for NIR-II fluorophore design .
- Electrostatic Potential Mapping : Identifies electron-deficient regions for targeted copolymer pairing .
How can researchers resolve contradictions in optoelectronic property data when using this compound with different π-spacer units?
Advanced
Contradictions often arise from π-spacer steric effects or solvent polarity. For example:
- Thiophene vs. Selenophene Spacers : Thiophene spacers reduce backbone torsion by 15°, improving charge mobility, while selenophene increases absorption coefficients but reduces solubility .
- Systematic Screening : Use combinatorial libraries (e.g., varying alkyl chains or halogens) and compare DFT-predicted vs. experimental bandgaps. For conflicting PCEs, verify film morphology via AFM or GIWAXS .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic
- Ventilation : Use fume hoods for synthesis (due to Pd catalysts and brominated intermediates).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Collect halogenated byproducts separately; neutralize acidic residues (e.g., POCl₃) with sodium bicarbonate .
What strategies enhance the NIR-II fluorescence efficiency of this compound in bioimaging applications?
Q. Advanced
- Acceptor Engineering : Replace BBTD with TBZ to red-shift emission (λₑₘ ≈ 1050 nm). TBZ’s lower electron-withdrawing strength reduces aggregation-caused quenching .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (≈50 nm diameter) to improve aqueous stability and target tumor vasculature.
- Photoacoustic Optimization : Tune TBZ’s extinction coefficient (ε > 10⁵ M⁻¹cm⁻¹) via side-chain fluorination for dual NIR-II/PA imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
